molecular formula C17H17N3OS B2543623 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1023861-75-7

3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2543623
CAS No.: 1023861-75-7
M. Wt: 311.4
InChI Key: KLWGEKRWUDDCEX-UHFFFAOYSA-N
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Description

3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes an ethylphenoxy group and a phenyl group attached to the triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-ethylphenol with an appropriate alkylating agent to form 4-ethylphenoxyalkane. This intermediate is then reacted with hydrazine derivatives to form the triazole ring.

Chemical Reactions Analysis

3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-13-8-10-15(11-9-13)21-12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWGEKRWUDDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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